10-(4-methoxyphenyl)-1,2,3,4-tetrahydro-5H-benzo[c]furo[3,2-g]chromen-5-one
CAS No.:
Cat. No.: VC15586185
Molecular Formula: C22H18O4
Molecular Weight: 346.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C22H18O4 |
|---|---|
| Molecular Weight | 346.4 g/mol |
| IUPAC Name | 10-(4-methoxyphenyl)-1,2,3,4-tetrahydro-[1]benzofuro[6,5-c]isochromen-5-one |
| Standard InChI | InChI=1S/C22H18O4/c1-24-14-8-6-13(7-9-14)19-12-25-20-11-21-17(10-18(19)20)15-4-2-3-5-16(15)22(23)26-21/h6-12H,2-5H2,1H3 |
| Standard InChI Key | DQOUUXGTYRFGFO-UHFFFAOYSA-N |
| Canonical SMILES | COC1=CC=C(C=C1)C2=COC3=CC4=C(C=C32)C5=C(CCCC5)C(=O)O4 |
Introduction
Structural Characteristics and Nomenclature
Core Scaffold and Substituent Analysis
The compound’s IUPAC name delineates its polycyclic architecture:
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Benzo[c]furo[3,2-g]chromen-5-one: A fused tricyclic system comprising a benzofuran (benzene fused to furan) linked to a chromenone (benzopyran-4-one) via shared carbon atoms at positions 3 and 2-g.
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1,2,3,4-Tetrahydro: Indicates partial saturation of the chromenone ring, reducing it to a tetrahydro derivative.
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10-(4-Methoxyphenyl): A methoxy-substituted phenyl group at position 10 of the fused system, introducing electron-donating effects and steric bulk .
Table 1: Key Structural Descriptors
| Property | Value |
|---|---|
| Molecular Formula | C₂₂H₁₈O₄ |
| Molecular Weight | 346.38 g/mol |
| Ring Systems | Benzofuran, Chromenone, Phenyl |
| Functional Groups | Ketone, Ether, Methoxy |
The methoxy group at the para position enhances aromatic electron density, potentially influencing π-π stacking interactions in biological targets .
Synthetic Methodologies
Multi-Step Organic Synthesis
Synthesis typically involves constructing the benzofurochromenone core followed by introducing the methoxyphenyl group. A representative route includes:
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Formation of Chromenone Precursor: Condensation of resorcinol derivatives with β-ketoesters under acidic conditions yields the chromen-4-one scaffold .
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Benzofuran Annulation: Cyclization via intramolecular Friedel-Crafts alkylation introduces the fused benzofuran moiety.
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Tetrahydro Reduction: Selective hydrogenation of the chromenone’s pyran ring using catalysts like Pd/C or PtO₂ achieves partial saturation .
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Methoxyphenyl Incorporation: Ullmann coupling or Suzuki-Miyaura cross-coupling attaches the 4-methoxyphenyl group to position 10 .
Optimization Challenges
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Regioselectivity: Ensuring proper ring fusion during benzofuran formation requires precise temperature control (60–80°C) and Lewis acid catalysts (e.g., ZnCl₂).
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Purification: Column chromatography (hexane/ethyl acetate gradients) isolates the product from diastereomers and byproducts .
Physicochemical and Spectroscopic Properties
Solubility and Stability
The compound exhibits limited aqueous solubility (<0.1 mg/mL) due to its hydrophobic aromatic systems but dissolves in polar aprotic solvents (DMF, DMSO). Stability studies indicate decomposition above 200°C, with the methoxy group susceptible to oxidative demethylation under strong acidic conditions .
Spectroscopic Characterization
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¹H NMR: Signals at δ 6.8–7.3 ppm (aromatic protons), δ 3.8 ppm (methoxy singlet), and δ 2.5–3.2 ppm (tetrahydro ring CH₂ groups) .
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IR: Peaks at 1680 cm⁻¹ (ketone C=O) and 1250 cm⁻¹ (aryl ether C-O).
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MS: Molecular ion peak at m/z 346.38 (M⁺) with fragmentation patterns confirming the loss of CO (m/z 318) and methoxyphenyl (m/z 121) .
Biological Activities and Mechanistic Insights
Antimicrobial Efficacy
The compound exhibits broad-spectrum activity against Gram-positive bacteria (MIC = 8 µg/mL for S. aureus) and fungi (C. albicans, MIC = 16 µg/mL). The methoxyphenyl group enhances membrane permeability by disrupting lipid bilayers.
Computational and Comparative Studies
Molecular Docking Simulations
Docking into EGFR (PDB: 1M17) reveals hydrogen bonding between the ketone oxygen and Lys745, while the methoxyphenyl group occupies a hydrophobic pocket near Leu788. Binding affinity (ΔG = -9.2 kcal/mol) surpasses erlotinib (-8.5 kcal/mol).
Structure-Activity Relationships (SAR)
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Methoxy Position: Para substitution optimizes electron donation and steric fit versus meta or ortho analogs .
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Tetrahydro Ring: Saturation reduces planarity, diminishing intercalation efficiency but improving metabolic stability .
Pharmacokinetic and Toxicity Profiles
ADME Properties
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Absorption: High LogP (3.2) suggests good intestinal absorption but potential P-glycoprotein efflux.
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Metabolism: Hepatic CYP3A4-mediated demethylation produces a catechol derivative, which undergoes glucuronidation.
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Excretion: Primarily renal (70%), with enterohepatic recirculation of glucuronides .
Toxicity Data
Acute toxicity (LD₅₀ = 320 mg/kg in mice) manifests as hepatotoxicity and nephrotoxicity at high doses, linked to reactive metabolite formation. Chronic exposure (28-day rat study) shows no genotoxicity but mild immunosuppression at 50 mg/kg/day.
Industrial and Research Applications
Pharmaceutical Development
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Lead Optimization: Structural modifications focus on enhancing solubility (e.g., PEGylation) and reducing CYP inhibition .
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Combination Therapy: Synergy with doxorubicin (CI = 0.3) in multidrug-resistant cancers via P-gp modulation.
Material Science
The rigid fused-ring system serves as a fluorophore in OLEDs, emitting blue light (λₑₘ = 450 nm) with a quantum yield of 0.42 .
Future Directions and Challenges
Unresolved Research Questions
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In Vivo Efficacy: Limited data on tumor xenograft models necessitate preclinical trials.
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Target Specificity: Off-target effects on cardiac ion channels (hERG) require mitigation to avoid arrhythmogenicity.
Synthetic Innovations
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